molecular formula C21H21ClN4O2S B130756 Ziprasidone Sulfoxide CAS No. 188797-80-0

Ziprasidone Sulfoxide

カタログ番号: B130756
CAS番号: 188797-80-0
分子量: 428.9 g/mol
InChIキー: XYYQWGUKBVTGJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ziprasidone Sulfoxide is a metabolite of Ziprasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is formed through the oxidation of Ziprasidone and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug.

科学的研究の応用

Ziprasidone Sulfoxide has several scientific research applications, including:

    Pharmacokinetic Studies: Understanding the metabolism and bioavailability of Ziprasidone.

    Pharmacodynamic Studies: Investigating the biological activity and efficacy of Ziprasidone and its metabolites.

    Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents.

    Analytical Chemistry: Developing analytical methods for the detection and quantification of Ziprasidone and its metabolites in biological samples.

Safety and Hazards

Ziprasidone may cause allergic skin reaction . It may cause damage to the liver through prolonged or repeated exposure . It belongs to a class of drugs which have been shown to cause electrocardiogram irregularities and arrhythmia .

将来の方向性

Recent studies suggest that a low dose of ziprasidone in combination with sertraline is an effective therapy for the clinical symptoms as compared to a usual dose of ziprasidone in the treatment-resistant patients with acute exacerbation SZ . Another study suggests that ziprasidone sequential therapy may provide a new approach to acute agitation in schizophrenic patients .

作用機序

Target of Action

Ziprasidone, the parent compound of Ziprasidone Sulfoxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . These receptors play a crucial role in managing schizophrenia and bipolar mania .

Mode of Action

Ziprasidone binds to 5-HT2A and D2 receptors in a similar fashion to other atypical antipsychotics . The interaction with these targets results in changes that can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Biochemical Pathways

Ziprasidone is metabolized through several different pathways . It is sequentially oxidized to form this compound and Ziprasidone Sulfone . Other metabolic pathways include N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond .

Pharmacokinetics

Ziprasidone is extensively metabolized, and only a small amount (<5% of the administered dose) is excreted in urine and feces as unchanged drug . The population typical values for ziprasidone clearance (CL) and volume of distribution (V) were 18.74 L/h and 110.24 L, respectively . Co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone .

Result of Action

Ziprasidone demonstrates significant and rapid reduction in agitation in patients with schizophrenia . The sequential oral formulation keeps stability and continuation of the treatment, which can further ensure efficacy . The affinities of the sulfoxide and sulfone metabolites for 5-ht2 and d2 receptors are low with respect to ziprasidone, and are thus unlikely to contribute to its antipsychotic effects .

Action Environment

Environmental factors such as co-administration of other drugs can influence the action of Ziprasidone. For instance, co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone . Therefore, it’s important to consider these factors when prescribing Ziprasidone to ensure optimal efficacy and safety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ziprasidone Sulfoxide typically involves the oxidation of Ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the scalability of the process.

化学反応の分析

Types of Reactions

Ziprasidone Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to Ziprasidone Sulfone.

    Reduction: Reduction reactions can revert this compound back to Ziprasidone.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ziprasidone Sulfone.

    Reduction: Ziprasidone.

    Substitution: Various sulfoxide derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

    Ziprasidone: The parent compound, used as an atypical antipsychotic.

    Ziprasidone Sulfone: A further oxidized metabolite of Ziprasidone.

    Other Atypical Antipsychotics: Compounds like olanzapine, quetiapine, risperidone, and aripiprazole, which also target serotonin and dopamine receptors.

Uniqueness

Ziprasidone Sulfoxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Ziprasidone. Unlike other atypical antipsychotics, Ziprasidone and its metabolites, including this compound, have a distinct receptor-binding profile and a lower incidence of metabolic side effects.

特性

IUPAC Name

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580482
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-80-0
Record name Ziprasidone sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIPRASIDONE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ziprasidone made as described in Example 1 (0.70 g, 1.7 mmol) in acetonitrile is added 30% H2O2 (1.7 mmol). After stirring for 24 hours at room temperature, the reaction mixture is cooled, filtered, and evaporated. The residue is chromatographed on silica gel, eluting the by-products with ethyl acetate (1 L) and the product with 4% methanol in ethyl acetate (1.5 L). The product fractions are evaporated, taken up in methylene chloride, and precipitated by addition of ether saturated with HCl; the solid is filtered and washed with ether, dried, and washed with acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone Sulfoxide
Reactant of Route 2
Ziprasidone Sulfoxide
Reactant of Route 3
Reactant of Route 3
Ziprasidone Sulfoxide
Reactant of Route 4
Ziprasidone Sulfoxide
Reactant of Route 5
Ziprasidone Sulfoxide
Reactant of Route 6
Reactant of Route 6
Ziprasidone Sulfoxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。